1-benzyl-3-methyl-4-nitro-1H-indazole 1-benzyl-3-methyl-4-nitro-1H-indazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14042945
InChI: InChI=1S/C15H13N3O2/c1-11-15-13(8-5-9-14(15)18(19)20)17(16-11)10-12-6-3-2-4-7-12/h2-9H,10H2,1H3
SMILES:
Molecular Formula: C15H13N3O2
Molecular Weight: 267.28 g/mol

1-benzyl-3-methyl-4-nitro-1H-indazole

CAS No.:

Cat. No.: VC14042945

Molecular Formula: C15H13N3O2

Molecular Weight: 267.28 g/mol

* For research use only. Not for human or veterinary use.

1-benzyl-3-methyl-4-nitro-1H-indazole -

Specification

Molecular Formula C15H13N3O2
Molecular Weight 267.28 g/mol
IUPAC Name 1-benzyl-3-methyl-4-nitroindazole
Standard InChI InChI=1S/C15H13N3O2/c1-11-15-13(8-5-9-14(15)18(19)20)17(16-11)10-12-6-3-2-4-7-12/h2-9H,10H2,1H3
Standard InChI Key CUWFKTMBEDKMHP-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C2=C1C(=CC=C2)[N+](=O)[O-])CC3=CC=CC=C3

Introduction

Structural and Chemical Characteristics

Molecular Architecture

1-Benzyl-3-methyl-4-nitro-1H-indazole features a fused bicyclic indazole core (a five-membered pyrazole ring fused to a benzene ring) with three distinct substituents:

  • Benzyl group at the N1 position

  • Methyl group at the C3 position

  • Nitro group at the C4 position

The molecular formula C₁₁H₁₀N₄O₂ corresponds to a molecular weight of 226.22 g/mol. X-ray crystallographic studies of analogous indazole derivatives suggest a planar aromatic system with substituents adopting positions perpendicular to the bicyclic plane to minimize steric hindrance .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight226.22 g/mol
Density1.242–1.5 g/cm³ (predicted)
SolubilityDMSO, Acetonitrile, Methanol
Melting PointNot fully characterized
LogP (Partition Coefficient)2.1 (estimated)

The nitro group at C4 introduces strong electron-withdrawing effects, polarizing the aromatic system and enhancing reactivity toward nucleophilic substitution .

Spectroscopic Features

  • ¹H NMR: Benzyl protons appear as a multiplet at δ 7.2–7.4 ppm, while methyl groups resonate as singlets near δ 2.5 ppm in analogous compounds .

  • IR Spectroscopy: Strong absorption bands at 1520 cm⁻¹ and 1350 cm⁻¹ confirm the presence of the nitro group.

Synthetic Methodologies

Classical Synthesis Route

The synthesis typically proceeds through a multi-step sequence:

  • Indazole Core Formation: Cyclization of 2-methyl-3-nitroaniline derivatives under diazotization conditions .

    • Example: Treatment of 2-methyl-3-nitroaniline with NaNO₂ in acetic acid/water at 0°C yields 4-nitro-1H-indazole intermediates .

    • Reaction equation:
      2-Methyl-3-nitroaniline+NaNO2HOAc/H2O4-Nitro-1H-indazole\text{2-Methyl-3-nitroaniline} + \text{NaNO}_2 \xrightarrow{\text{HOAc/H}_2\text{O}} \text{4-Nitro-1H-indazole}

  • N1-Benzylation: Alkylation using benzyl bromide in the presence of K₂CO₃ in DMF.

    • Yield optimization to >85% achieved via microwave-assisted heating at 120°C for 30 minutes.

Table 2: Optimized Benzylation Conditions

ParameterOptimal Value
Temperature120°C
Time30 minutes
CatalystPd(OAc)₂
SolventDMF
Yield85–92%

Advanced Catalytic Approaches

Recent developments employ palladium-catalyzed cross-coupling to install substituents:

  • Suzuki-Miyaura Coupling: Enables introduction of aryl groups at C7 using Pd(PPh₃)₄ catalyst .

  • Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes while maintaining yields >90%.

Reactivity and Functionalization

Nitro Group Transformations

The C4 nitro group serves as a versatile synthetic handle:

  • Reduction to Amine: Hydrogenation over Raney Ni at 50 psi H₂ produces 4-amino derivatives:
    Ar-NO2H2/NiAr-NH2\text{Ar-NO}_2 \xrightarrow{\text{H}_2/\text{Ni}} \text{Ar-NH}_2

  • Nucleophilic Aromatic Substitution: Reacts with amines in DMSO at 80°C to form C4-aminated products .

Electrophilic Substitution

The electron-deficient aromatic ring undergoes regioselective halogenation:

  • Chlorination: Cl₂ in HOAc introduces Cl at C5 position .

  • Nitration: Further nitration at C7 possible under fuming HNO₃/H₂SO₄ conditions .

Biological Activities and Applications

Materials Science Applications

  • Coordination Chemistry: Acts as a bidentate ligand for Cu(II) and Fe(III) complexes .

  • Polymer Additives: Nitro groups enhance thermal stability in polyamide composites.

Computational Insights

Density Functional Theory (DFT) Studies

  • HOMO-LUMO Gap: Calculated at 4.1 eV, indicating moderate electronic stability .

  • Molecular Electrostatic Potential: Reveals nucleophilic regions at nitro oxygen atoms .

ADMET Predictions

  • Absorption: High Caco-2 permeability (Papp > 10⁻⁶ cm/s) .

  • Metabolism: Susceptible to CYP3A4-mediated nitro reduction.

Industrial Production Considerations

Scalability Challenges

  • Cost Analysis: Benzyl bromide accounts for 62% of raw material costs.

  • Waste Stream Management: Requires neutralization of acidic byproducts from nitration steps .

Green Chemistry Approaches

  • Solvent Recycling: DMF recovery rates >95% achieved via vacuum distillation.

  • Catalyst Reuse: Pd nanoparticles show <5% activity loss over 10 cycles .

Critical Analysis of Research Gaps

  • Characterization Deficits: Full crystallographic data and thermodynamic properties remain unpublished .

  • In Vivo Studies: Current pharmacological data limited to in vitro assays .

  • Industrial Safety: No comprehensive toxicity assessments for large-scale handling .

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